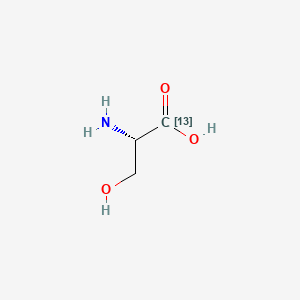
L-Serina-1-13C
Descripción general
Descripción
L-Serine-1-13C is a non-essential amino acid that plays an important role in protein synthesis and other metabolic functions . Its isotope-labeled counterparts are often used in NMR-based research studies designed to probe structure, dynamics, and binding of biological macromolecules .
Synthesis Analysis
L-Serine is produced from 3-phosphoglycerate in a multistep biosynthesis catalyzed by phosphoglycerate dehydrogenase (PGDH), phosphoserine aminotransferase (PSAT), and phosphoserine phosphatase (PSP) .Molecular Structure Analysis
The molecular formula of L-Serine-1-13C is HOCH2CH(NH2)COOH . The molecular weight is 106.09 .Chemical Reactions Analysis
L-Serine plays a role in cell growth and development (cellular proliferation) . The conversion of L-serine to glycine by serine hydroxymethyltransferase results in the formation of the one-carbon units necessary for the synthesis of the purine bases, adenine, and guanine .Physical And Chemical Properties Analysis
L-Serine-1-13C has a molecular weight of 106.09 . It is a solid substance with a white to off-white color .Aplicaciones Científicas De Investigación
Resonancia Magnética Nuclear Biomolecular
L-Serina-1-13C se utiliza a menudo en estudios de investigación basados en Resonancia Magnética Nuclear (RMN) . Estos estudios están diseñados para sondear la estructura, dinámica y unión de macromoléculas biológicas .
Espectrometría de Masas Clínica
En Espectrometría de Masas Clínica (MS), this compound se puede utilizar como un estándar para la cuantificación e identificación de compuestos .
Estudios de Metabolismo
This compound juega un papel importante en los estudios de metabolismo . Ayuda a comprender las vías metabólicas y las funciones de la L-Serina en el cuerpo .
Metabolómica
En Metabolómica, un campo que se ocupa del análisis integral de metabolitos en muestras biológicas, this compound se utiliza para rastrear el destino de la L-Serina en las vías metabólicas .
Proteómica
En Proteómica, el estudio a gran escala de proteínas, this compound se utiliza para etiquetar proteínas para su identificación y cuantificación .
Investigación Neurológica
La L-Serina juega un papel vital en el sistema nervioso central. Es esencial para la diferenciación y supervivencia neuronal . La L-Serina muestra potencial como agente protector en diversas enfermedades neurológicas y trastornos neurodegenerativos .
Potencial Terapéutico
La L-Serina se ha utilizado de innumerables maneras para tratar una amplia gama de enfermedades neurológicas que van desde la epilepsia hasta la enfermedad de Alzheimer . Se ha demostrado que el tratamiento con L-Serina mejora el comportamiento, el EEG y la frecuencia de las convulsiones en ciertas variantes .
Proliferación y Desarrollo Celular
La L-Serina juega un papel crucial en la proliferación y el desarrollo celular . Actúa como un precursor de moléculas cruciales necesarias para estos procesos .
Mecanismo De Acción
Target of Action
L-Serine-1-13C is the 13C-labeled version of L-Serine . L-Serine is a non-essential amino acid that plays a central role in cellular proliferation . It is involved in protein synthesis and other metabolic functions .
Mode of Action
L-Serine-1-13C, like its non-labeled counterpart, interacts with various targets within the cell. It is a precursor for several neurotransmitters and plays a crucial role in the synthesis of proteins, purines, and pyrimidines . It also contributes to the production of phosphoglycerides, glycerides, sphingolipids, phosphatidylserine, and methylenetetrahydrofolate .
Biochemical Pathways
L-Serine is synthesized from glucose via the phosphorylated pathway, employing 3-phosphoglycerate generated by glycolysis and the enzymes 3-phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase . It is also a precursor of two relevant coagonists of NMDA receptors: glycine (through the enzyme serine hydroxymethyltransferase), which preferentially acts on extrasynaptic receptors, and D-serine (through the enzyme serine racemase), dominant at synaptic receptors .
Pharmacokinetics
Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
It regulates the release of several cytokines in the brain under some neuropathological conditions to recover cognitive function, improve cerebral blood flow, inhibit inflammation, promote remyelination, and exert other neuroprotective effects on neurological injury .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
L-Serine-1-13C interacts with various enzymes, proteins, and other biomolecules. It serves as a precursor for the synthesis of the amino acids glycine and cysteine . It also plays a vital role in protein synthesis and the formation of sphingolipids in the central nervous system . These interactions are crucial for various biochemical reactions, including protein synthesis and cellular metabolism .
Cellular Effects
L-Serine-1-13C influences various types of cells and cellular processes. It impacts cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been suggested that L-Serine regulates the release of several cytokines in the brain under certain neuropathological conditions, leading to improved cognitive function, enhanced cerebral blood flow, reduced inflammation, and promoted remyelination .
Molecular Mechanism
The molecular mechanism of action of L-Serine-1-13C involves its binding interactions with biomolecules and its role in enzyme activation or inhibition. It exerts its effects at the molecular level, influencing gene expression and playing a role in the phosphorylated pathway, which regulates the de novo biosynthesis of L-serine .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of L-Serine-1-13C can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. For instance, L-Serine-1-13C is readily biodegradable, with a biodegradation rate of 81% in aerobic conditions over 28 days .
Dosage Effects in Animal Models
The effects of L-Serine-1-13C vary with different dosages in animal models. Dosing of animals with L-Serine and human clinical trials investigating the therapeutic effects of L-Serine generally support the safety of L-Serine
Metabolic Pathways
L-Serine-1-13C is involved in several metabolic pathways. It is produced via the phosphorylated pathway in the mammalian brain, derived from glucose from glycolysis . It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels.
Propiedades
IUPAC Name |
(2S)-2-amino-3-hydroxy(113C)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCFGRXMJLQNBG-NSQKCYGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([13C](=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901001838 | |
| Record name | (1-~13~C)Serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901001838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81201-84-5 | |
| Record name | L-Serine-1-13C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081201845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1-~13~C)Serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901001838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



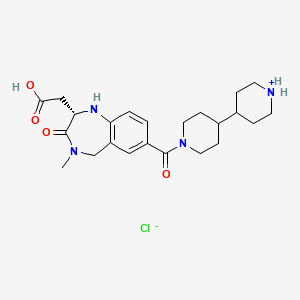
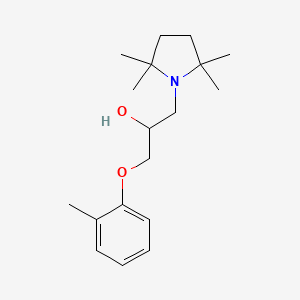
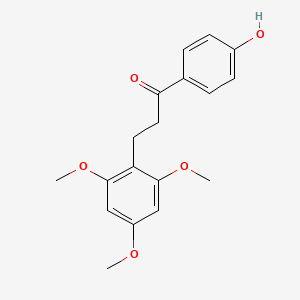
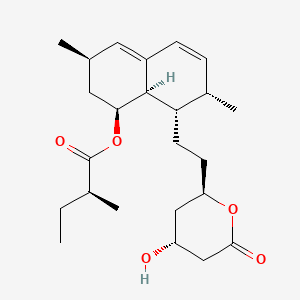
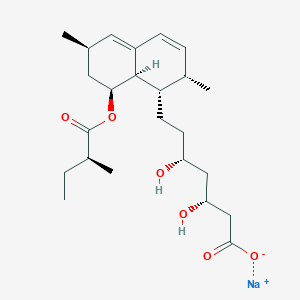



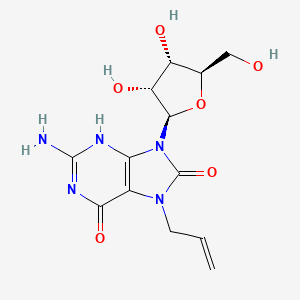
![N-[(4-methylcyclohexyl)carbonyl]-N-pyridin-4-yltryptophanamide](/img/structure/B1675260.png)
![N-[(4-cyanophenyl)methyl]-6-[4-(2-phenylphenyl)piperazin-1-yl]hexanamide](/img/structure/B1675264.png)
![6-[4-(2-methylsulfanylphenyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide;hydrochloride](/img/structure/B1675266.png)

![3-{[(4-Methylphenyl)sulfonyl]amino}propyl pyridin-4-ylcarbamate](/img/structure/B1675268.png)